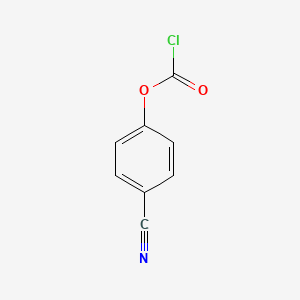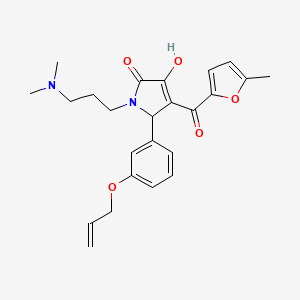![molecular formula C27H29ClN4O2S B2451787 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-68-7](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29ClN4O2S and its molecular weight is 509.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline and Piperazine Derivatives in Drug Synthesis
- Chemical Transformations and Synthesis : Research focused on the chemical transformations of quinazolinones, including reactions with nucleophiles like piperazine, underlines the synthetic versatility of quinazoline derivatives. These transformations enable the production of compounds with potential biological activities (Markosyan et al., 2018).
- Intermediate for Antihypertensive Drugs : Piperazine derivatives have been highlighted as key intermediates in the synthesis of anti-hypertensive drugs like Doxazosin, showcasing the role of piperazine-containing quinazoline derivatives in medicinal chemistry (Ramesh et al., 2006).
- Antitumor Agents : Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).
- Anticancer Activities : Novel quinazoline derivatives have been explored for their anticancer properties, with certain compounds displaying effectiveness across a range of cancers, underscoring the therapeutic potential of these chemical structures in cancer treatment (Solomon et al., 2019).
Antimicrobial Applications
- Antimicrobial Studies : Amide derivatives of quinolone have been studied for their antibacterial activity, demonstrating the antimicrobial potential of quinazoline-piperazine compounds (Patel et al., 2007).
Enzyme Inhibition and Biological Activities
- Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibited significant anti-monoamine oxidase and antitumor activities, revealing the bioactive capabilities of these compounds (Markosyan et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride with 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride", "3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride and 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or chromatography (e.g. flash chromatography)." ] } | |
CAS-Nummer |
403728-68-7 |
Molekularformel |
C27H29ClN4O2S |
Molekulargewicht |
509.07 |
IUPAC-Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35) |
InChI-Schlüssel |
LXKCRBSPZCIUAX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2451705.png)


![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)




![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)
![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)